(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate
Description
The compound "(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate" is a hybrid molecule combining structural elements of cephalosporins (β-lactam antibiotics) and fluoroquinolones (synthetic antibiotics targeting DNA gyrase). Its core consists of:
- Cephalosporin moiety: A bicyclo[4.2.0]oct-2-en-7-yl ring system with an acetyloxymethyl substituent at position 3 and a carboxylate group at position 2. This scaffold is characteristic of third-generation cephalosporins like ceftazidime, which exhibit broad-spectrum activity against Gram-negative bacteria .
- Fluoroquinolone moiety: A 1-cyclopropyl-6-fluoro-7-piperazinyl-4-oxo-quinoline-3-carboxylate group, resembling later-generation quinolones (e.g., ciprofloxacin derivatives) with enhanced Gram-negative and antipseudomonal activity .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.C10H12N2O5S/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h9-12H,2-8H2,1H3,(H,25,26);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNCYCBEKLWRJN-JRHRPUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172669 | |
| Record name | (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191470-04-9 | |
| Record name | (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191470049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the acetyloxy group and the quinoline moiety are particularly noteworthy for their roles in enhancing antimicrobial properties.
Structural Formula
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
| Caulobacter crescentus | 10–30 |
These values suggest that the compound could serve as a lead in developing new antibiotics, especially in the context of rising antibiotic resistance.
The antimicrobial action is believed to be mediated through the inhibition of bacterial DNA synthesis. The compound may disrupt the function of essential enzymes involved in DNA replication and repair, leading to cell death. This mechanism is similar to that of other quinoline derivatives which have been extensively studied for their antibacterial effects .
Case Studies
- Study on Antibacterial Efficacy
- In Vivo Studies
- Synergistic Effects
Safety and Toxicology
Safety assessments reveal that while the compound shows significant antibacterial activity, it also necessitates careful evaluation regarding toxicity. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are required to fully understand its pharmacokinetics and potential side effects.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties. The bicyclic thiazole and quinoline components are known to enhance the activity against various pathogens, including resistant strains of bacteria.
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to known antibiotics.
- Case Studies :
Cancer Research
The quinoline moiety has been associated with anticancer activity. Compounds that incorporate this structure have been studied for their ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that certain derivatives can inhibit tumor growth by triggering cell cycle arrest and apoptosis .
- Potential Pathways : The mechanism may involve the modulation of signaling pathways like PI3K/Akt and MAPK, which are critical in cancer cell proliferation .
Neuropharmacology
The piperazine ring present in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine have been explored for their effects on neurotransmitter systems.
- Applications : Investigations into its effects on serotonin and dopamine receptors could lead to the development of new treatments for psychiatric disorders.
- Preliminary Results : Early studies indicate that related compounds exhibit anxiolytic and antidepressant-like effects in animal models .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors.
Synthetic Pathway Overview
- Starting Materials : Commonly used precursors include substituted quinolines and thiazoles.
- Reagents : Reagents such as acetic anhydride for acetyloxy groups and various coupling agents for amine functionalities are utilized.
- Yield and Purity : Optimization of reaction conditions can lead to high yields (>70%) with good purity levels as assessed by HPLC .
Derivative Studies
Exploring derivatives can enhance biological activity or alter pharmacokinetic properties:
| Derivative Type | Potential Activity |
|---|---|
| Fluorinated Variants | Improved potency against resistant bacteria |
| Piperazine Modifications | Enhanced CNS penetration |
Comparison with Similar Compounds
Cephalosporin Analogues
The cephalosporin component shares structural homology with:
- Ceftazidime: A third-generation cephalosporin with a 2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene core. Key differences include: Substituent at position 3: Ceftazidime has a pyridinium group, while the target compound features an acetyloxymethyl group. The acetyloxymethyl group may enhance stability against β-lactamases or alter pharmacokinetics (e.g., prodrug activation) . Side chain at position 7: Ceftazidime has a (2-aminothiazol-4-yl)-(methoxyimino)acetamido group, whereas the target compound’s side chain is unspecified in the evidence.
- SQ 14,359: A 7-methoxy cephalosporin with a thienylureidoacetyl side chain, noted for activity against β-lactamase-producing organisms . The target compound lacks the methoxy group but retains the 8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene core critical for β-lactam binding.
Table 1: Structural Comparison of Cephalosporin Analogues
Fluoroquinolone Analogues
The quinolone moiety resembles:
- Ciprofloxacin derivatives: The 1-cyclopropyl-6-fluoro-7-piperazinyl group is a hallmark of advanced quinolones, improving DNA gyrase binding and Gram-negative penetration . The 4-ethyl-1-ethyl-piperazinyl substituent in the target compound may further enhance pharmacokinetics (e.g., solubility, half-life).
- ZD7288 : A pyrimidinium ion channel blocker with a bicyclo[4.2.0]octa-trienyl group, highlighting the pharmacological versatility of bicyclic systems .
Table 2: Structural Comparison of Quinolone Analogues
Hybrid Antibiotics: Unique Considerations
- Synthesis Challenges : The hybrid structure likely requires multi-step conjugation, as seen in cephalosporin nucleus preparation (e.g., 7-NACABH synthesis via hydroboron reduction and activation ).
- Stability and Impurities: Cephalosporins are prone to dimer/trimer formation under stress conditions , while quinolones may degrade via piperazinyl oxidation. Pharmacopeial tests (e.g., crystallinity, dimethylaniline limits ) would be critical for quality control.
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are essential for resolving the bicyclo[4.2.0] ring puckering and confirming stereochemistry .
Preparation Methods
Synthesis of the Beta-Lactam Core Intermediate
The beta-lactam bicyclic core, specifically 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , is a known intermediate closely related to 7-aminocephalosporanic acid (7-ACA) derivatives.
Preparation typically involves:
- Isolation or semi-synthesis from natural cephalosporin sources,
- Protection of the 3-hydroxymethyl group by acetylation to form the acetyloxy methyl substituent,
- Maintenance of the carboxylic acid and ketone functionalities through controlled oxidation steps.
The molecular weight of this intermediate is approximately 272.28 g/mol.
Functionalization with Quinolone Moiety
The quinolone portion, 1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate , is prepared separately via established fluoroquinolone synthetic routes involving:
- Construction of the quinoline ring system,
- Introduction of fluorine at position 6,
- Piperazinyl substitution at position 7,
- Cyclopropylation at position 1,
- Carboxylation at position 3.
This moiety is typically synthesized through multi-step organic synthesis involving aromatic substitution, cyclization, and functional group interconversions.
Detailed Research Findings and Data Tables
Notes on Reaction Optimization and Stability
The acetylation step protects the hydroxymethyl group, enhancing stability during subsequent reactions.
The beta-lactam ring is highly sensitive to hydrolysis; hence, reaction conditions are kept anhydrous and at controlled temperatures.
Use of chloromethyl carbonate derivatives as coupling reagents allows selective modification without affecting other functional groups.
The final compound is isolated as an ammonium salt , improving solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for integrating the β-lactam and quinolone moieties in this hybrid compound?
- Methodological Answer : The synthesis likely involves coupling the β-lactam (cephalosporin-like) core with the quinolone moiety via a carboxylate linkage. For the quinolone segment, methods such as nucleophilic substitution at the 7-position with a piperazinyl group (common in fluoroquinolones) can be adapted from protocols for ciprofloxacin derivatives . The bicyclic β-lactam may require protection of reactive groups (e.g., the acetyloxy methyl group) during coupling to prevent side reactions. Cyclopropane introduction at the 1-position of the quinolone can follow established procedures for cyclopropyl-substituted antibiotics .
Q. Which spectroscopic methods are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., carbonyl peaks at ~1700–1750 cm⁻¹ for lactam/quinolone oxo groups and carboxylic acid) .
- NMR : Use - and -NMR to resolve stereochemistry (e.g., cyclopropane protons at δ ~1.0–2.0 ppm) and verify substituent positions .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the hybrid structure .
Q. What in vitro antimicrobial assays are appropriate for preliminary evaluation of this compound?
- Methodological Answer :
- Broth Microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin for comparison .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic activity at 2× and 4× MIC over 24 hours .
Advanced Research Questions
Q. How can researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, protein binding, and tissue distribution to identify bioavailability limitations. Use LC-MS/MS for quantification .
- Metabolite Identification : Screen for hydrolytic degradation (e.g., β-lactam ring opening) or piperazinyl metabolism using liver microsomes .
- Cytotoxicity Assays : Evaluate off-target effects on mammalian cells (e.g., HEK293) to rule out toxicity masking efficacy .
Q. What methodologies are recommended for studying the stability of the β-lactam ring under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers at pH 2 (simulating gastric fluid) and pH 7.4 (physiological pH) at 37°C. Monitor degradation via HPLC with UV detection at 260–280 nm (quinolone absorption) .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () to model shelf-life. Use Arrhenius plots for accelerated stability testing .
Q. How can molecular docking studies be utilized to predict the interaction between this compound and bacterial targets?
- Methodological Answer :
- Target Selection : Dock against DNA gyrase (quinolone target) and penicillin-binding proteins (β-lactam targets) using crystal structures (PDB: 1KZN for gyrase).
- Software Workflow : Perform rigid-receptor docking with AutoDock Vina, followed by molecular dynamics simulations (AMBER) to assess binding stability. Validate with mutagenesis data on key residues (e.g., Ser84 in gyrase) .
Q. What strategies can mitigate the oxidative degradation of the quinolone moiety during storage?
- Methodological Answer :
- Excipient Screening : Test antioxidants (e.g., ascorbic acid) in lyophilized formulations using DSC/TGA to assess compatibility .
- Packaging Optimization : Use amber glass vials with nitrogen purging to reduce photo-oxidation and oxygen exposure .
Data Contradiction Analysis
Q. How to resolve discrepancies in MIC values across different bacterial strains?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
